4-(Dimethylamino)picolinic acid hydrochloride

Catalog No.
S888401
CAS No.
1176419-71-8
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)picolinic acid hydrochloride

CAS Number

1176419-71-8

Product Name

4-(Dimethylamino)picolinic acid hydrochloride

IUPAC Name

4-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-9-7(5-6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H

InChI Key

IFWTYZKJIOVCEE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=NC=C1)C(=O)O.Cl

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)O.Cl

Application in the Synthesis of Isoxazolone-Type Heterocycles

Specific Scientific Field: This application falls under the field of Organic Chemistry and Catalysis.

Summary of the Application: 4-(Dimethylamino)picolinic acid hydrochloride is used in the synthesis of isoxazolone-type heterocycles . These heterocycles have attracted attention due to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer agents, and also used as fungicides and insecticides in agro-chemistry .

Methods of Application: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which are: Al2O3, CeO2 and MgO . The characteristics of these materials are obtained using various methods such as inductively coupled plasma atomic emission spectroscopy (ICP), X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, adsorption–desorption of N2 and Diffuse reflectance UV–visible (RD/UV–Vis) .

Results or Outcomes: The results of the application of the catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the 4- (4- (dimethylamino)benzylidene)-3-methylisoxazol-5 (4H)-one using an aldehyde as the starting molecule, were revealed that all the catalysts had interested yields up to 60%. The ag–ceo2 catalyst showed a yield that goes to 94% .

Application in the Development of Electrochemical Sensors

Specific Scientific Field: This application falls under the field of Analytical Chemistry and Sensor Technology.

Summary of the Application: 4-(Dimethylamino)picolinic acid hydrochloride is used in the development of a molecularly imprinted polymers (MIPs)-based electrochemical sensor that could rapidly and selectively detect picolinic acid (PIC) . PIC is a key metabolite found in the amino acid tryptophan and has been well-studied for its significant role in mental health disorders .

Methods of Application: The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM .

Results or Outcomes: The sensor has a limit of detection of 0.6 mM (S/N = -3) and a limit of quantification of 1.7 mM (S/N = -10) . The interference analysis was also conducted on the MIPs sensor to evaluate its ability to selectively detect PIC in the presence of other interfering molecules .

Application in Pharma

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences.

Application in Solution-Phase Peptide Synthesis

Specific Scientific Field: This application falls under the field of Biochemistry and Peptide Synthesis.

Summary of the Application: 4-(Dimethylamino)butyric acid hydrochloride, a compound similar to 4-(Dimethylamino)picolinic acid hydrochloride, is commonly used in solution-phase peptide synthesis .

4-(Dimethylamino)picolinic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It is classified under the category of picolinic acids, which are derivatives of pyridine. The compound features a dimethylamino group attached to the fourth position of the picolinic acid structure, contributing to its unique properties and reactivity. Its hydrochloride salt form is commonly utilized in various applications, particularly in pharmaceutical research and development .

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides, which are important in drug synthesis.
  • Nucleophilic Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, making it useful in synthesizing more complex organic molecules.

Research indicates that 4-(Dimethylamino)picolinic acid hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on:

  • Neurotransmission: The compound may influence neurotransmitter systems due to its structural similarity to other biologically active compounds.
  • Antidiabetic Properties: Some studies suggest that compounds related to picolinic acids may have beneficial effects in glucose metabolism and insulin sensitivity .
  • Antioxidant Activity: There is emerging evidence that it may possess antioxidant properties, which could be relevant in various health conditions .

The synthesis of 4-(Dimethylamino)picolinic acid hydrochloride typically involves several steps:

  • Starting Material: The synthesis often begins with 4-picoline or similar pyridine derivatives.
  • Methylation: The dimethylamino group is introduced through methylation reactions, commonly using methyl iodide or dimethyl sulfate.
  • Hydrochlorination: Finally, the compound is converted into its hydrochloride form by reacting with hydrochloric acid in aqueous solution.

This multi-step synthesis allows for the precise control of the product's purity and yield .

4-(Dimethylamino)picolinic acid hydrochloride has a variety of applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals.
  • Research Reagent: The compound is used in biochemical assays and research studies to investigate its biological effects.
  • Agricultural Chemistry: It may also find applications in agrochemicals due to its potential bioactivity against pests or diseases affecting crops.

Studies on the interactions of 4-(Dimethylamino)picolinic acid hydrochloride with biological systems have shown that it can modulate various biochemical pathways. Notably, it has been investigated for its interactions with:

  • Receptors: Potential binding affinity to neurotransmitter receptors has been explored, indicating possible roles in neuropharmacology.
  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .

4-(Dimethylamino)picolinic acid hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarityUnique Features
4-Aminopyridine-2-carboxylic acid monohydrate1427475-29-30.89Known for its use in treating neuromuscular disorders.
5-(Dimethylamino)picolinic acid30766-15-50.88Has different positional isomerism affecting activity.
4-(4-Methylpiperazin-1-yl)picolinic acid914637-18-60.89Incorporates a piperazine ring, altering pharmacological properties.
4-Aminopyridine-2-carboxylic Acid100047-36-70.89Similar core structure but different functional groups affecting solubility and activity.

The uniqueness of 4-(Dimethylamino)picolinic acid hydrochloride lies in its specific amino group positioning and resultant chemical behavior, which can differ significantly from these similar compounds .

Dates

Modify: 2023-08-16

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